Iodoalphionic Acid

Description

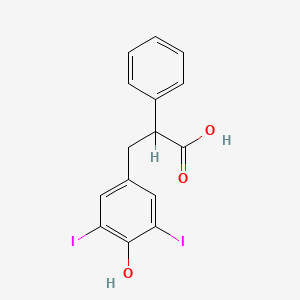

Iodoalphionic acid (chemical name: β-(4-hydroxy-3,5-diiodophenyl)-α-phenylpropionic acid; CAS RN: 577-91-3) is an iodine-containing radiocontrast agent historically used for oral cholecystography. It contains 51.38% iodine by weight and is administered in 3-gram doses to visualize the gallbladder and biliary system . Structurally, it features two iodine atoms on the aromatic ring and a phenylpropionic acid backbone (C₁₅H₁₁I₂O₃) . Introduced in the 1940s, it replaced earlier agents like tetraiodophenolphthalein due to better tolerance but has since been superseded by newer compounds like iodopanoic acid .

Properties

IUPAC Name |

3-(4-hydroxy-3,5-diiodophenyl)-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I2O3/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10/h1-5,7-8,11,18H,6H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYIXZSIKOYSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046131 | |

| Record name | Iodoalphionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-91-3 | |

| Record name | Iodoalphionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoalphionic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodoalphionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodoalphionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodoalphionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-hydroxy-3,5-diiodophenyl)-2-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOALPHIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/060B6580LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodoalphionic acid is synthesized by iodinating beta-(4-hydroxyphenyl)-alpha-phenylpropionic acid. This iodination process can be carried out using iodine in an aqueous solution of alkali iodide in the presence of ammonia or with iodine in acetic anhydride as the iodinating agent . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the efficient incorporation of iodine atoms into the molecular structure.

Industrial Production Methods: Industrial production of iodoalphionic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The industrial synthesis also incorporates advanced purification techniques to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Iodoalphionic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms in iodoalphionic acid can be substituted with other halogens or functional groups under specific conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atoms can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out in the presence of a catalyst.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled temperature and pressure.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce iodinated quinones or other oxidized forms.

Scientific Research Applications

Iodoalphionic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry for calibration purposes.

Biology: The compound is employed in biological studies to investigate the effects of iodine-containing compounds on cellular processes.

Medicine: As a contrast agent, iodoalphionic acid is used in radiographic diagnoses, particularly for gallbladder examinations. It helps in visualizing the gallbladder and detecting any abnormalities.

Industry: The compound is utilized in the production of radiopaque materials and in the development of new imaging agents for medical diagnostics.

Mechanism of Action

The primary mechanism of action of iodoalphionic acid as a contrast agent involves its radiopaque properties. When administered, the compound absorbs X-rays, providing a clear contrast between the gallbladder and surrounding tissues during imaging . This allows for detailed visualization of the gallbladder structure and any potential abnormalities. The molecular targets include the gallbladder and bile ducts, where the compound accumulates and enhances the contrast in radiographic images.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares iodoalphionic acid with three structurally or functionally related compounds:

Key Observations :

- Iodopanoic acid (Telepaque) has higher iodine content (66.68%) and a triiodinated aromatic ring, improving imaging resolution at lower doses compared to iodoalphionic acid .

- Iodipamide (Cholografin) is water-soluble and administered intravenously, making it suitable for patients with gastrointestinal contraindications .

Pharmacological and Clinical Profiles

- Efficacy: Iodoalphionic acid and iodopanoic acid both provide adequate gallbladder visualization, but iodopanoic acid demonstrates the common bile duct more frequently . Tetraiodophenolphthalein, an older agent, caused severe adverse effects (e.g., renal toxicity), leading to its replacement by iodoalphionic acid .

Safety and Tolerability :

Thyroid Interactions :

Research Findings

Biological Activity

Iodoalphionic acid, also known as Priodax, is an organoiodine compound with the chemical formula C₁₅H₁₂I₂O₃. Historically, it served as a contrast agent in cholecystography, a diagnostic imaging technique for visualizing the gallbladder. This article delves into the biological activity of iodoalphionic acid, examining its applications, mechanisms of action, and safety profile based on diverse scientific literature.

Historical Context and Applications

Iodoalphionic acid was primarily utilized in the mid-20th century as a radiopaque medium for gallbladder imaging. Its ability to absorb X-rays allowed for effective visualization of the gallbladder against surrounding tissues. However, due to the advent of safer alternatives such as iopanoic acid (Telepaque), its clinical use has significantly declined .

Key Features

- Chemical Structure : Characterized by iodine atoms and a carboxylic acid functional group, iodoalphionic acid exhibits unique reactivity patterns compared to simpler iodinated compounds.

- Toxicity : It is classified as an irritant and poses acute toxicity risks if ingested. Skin contact may lead to irritation, necessitating caution in handling.

Mechanisms of Biological Activity

Iodoalphionic acid's biological activity is primarily linked to its interactions with biological macromolecules, including proteins and nucleic acids. Preliminary studies indicate that it may form adducts with amino acids or nucleotides, potentially altering their functions. Understanding these interactions is crucial for assessing its safety and therapeutic potential.

Interaction Studies

- Protein Binding : Iodoalphionic acid may bind to proteins, affecting their structure and function. This could have implications in both therapeutic applications and toxicity assessments.

- Nucleotide Interaction : The formation of adducts with nucleotides could interfere with DNA replication and transcription processes.

Case Studies and Clinical Findings

Several studies have evaluated the efficacy and safety profiles of iodoalphionic acid in clinical settings:

-

Cholecystography Comparison : A study comparing iodoalphionic acid with Telepaque found that while both provided adequate gallbladder visualization, the incidence of side effects was notably higher with iodoalphionic acid. Patients reported symptoms such as nausea and diarrhea more frequently compared to those receiving Telepaque .

Study Parameter Iodoalphionic Acid (Priodax) Telepaque Nausea Incidence Higher Lower Diarrhea Incidence Higher Significantly Lower Gallbladder Visualization Adequate Superior - Tolerability Assessment : In a clinical trial involving various cholecystographic agents, iodoalphionic acid was tolerated better than its predecessor iodophthalein sodium but still had a higher side effect profile compared to newer agents like Telepaque .

Safety Profile

The safety data for iodoalphionic acid remains limited; however, it is likely to share hazards common to other iodinated organic compounds. Acute toxicity is a significant concern, particularly regarding ingestion or prolonged skin contact.

Summary of Safety Concerns

- Acute Toxicity : Potentially harmful if ingested.

- Skin Irritation : Risk of irritation upon contact.

- Environmental Hazard : Classified as an irritant and poses risks if released into the environment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.